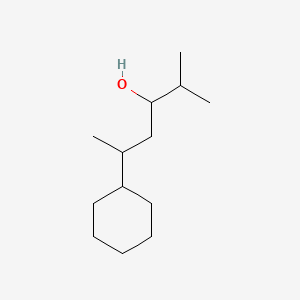

alpha-(Isopropyl)-gamma-methylcyclohexanepropanol

Description

Properties

CAS No. |

93963-36-1 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

5-cyclohexyl-2-methylhexan-3-ol |

InChI |

InChI=1S/C13H26O/c1-10(2)13(14)9-11(3)12-7-5-4-6-8-12/h10-14H,4-9H2,1-3H3 |

InChI Key |

NFHXEHFWFFRUOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(C)C1CCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Isopropyl)-gamma-methylcyclohexanepropanol typically involves multiple steps, starting with the preparation of the cyclohexane ring. One common method is the hydrogenation of benzene to form cyclohexane. The isopropyl and methyl groups are then introduced through Friedel-Crafts alkylation reactions, using isopropyl chloride and methyl chloride as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride.

The final step involves the addition of the propanol side chain. This can be achieved through a Grignard reaction, where a Grignard reagent (such as ethylmagnesium bromide) reacts with a suitable aldehyde or ketone to form the desired alcohol.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The process typically involves the use of high-purity starting materials and catalysts to ensure high yields and product purity. Advanced techniques such as continuous flow reactors and automated process control systems are employed to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups through reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

Fragrance and Perfumery

Overview

Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol is primarily utilized in the fragrance industry due to its olfactory properties. It enhances the scent profile of perfumes, colognes, and personal care products.

Case Study: Fragrance Enhancement

A patent describes the use of methyl cyclohexane carboxylates, which include this compound, to improve fragrance formulations. The study highlights how these compounds can modify or enhance existing fragrance compositions, making them more appealing to consumers .

Table 1: Applications in Fragrance Formulation

| Product Type | Application | Effectiveness |

|---|---|---|

| Perfumes | Enhances scent longevity | High |

| Toiletries | Improves overall fragrance profile | Moderate to High |

| Air Fresheners | Provides lasting scent | High |

Pharmaceutical Applications

Overview

In pharmaceuticals, this compound is explored for its potential as a solvent and excipient in drug formulations.

Case Study: Solvent Replacement Strategies

Recent studies have investigated solvent replacement strategies for processing pharmaceuticals. This compound has been considered as a greener alternative to traditional solvents like dimethylformamide (DMF) due to its lower toxicity and environmental impact .

Table 2: Comparison of Solvents in Pharmaceutical Formulations

| Solvent Type | Toxicity Level | Environmental Impact | Suitability for API Solvation |

|---|---|---|---|

| Dimethylformamide | High | Significant | Moderate |

| This compound | Low | Minimal | High |

Analytical Chemistry

Overview

this compound is also utilized in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS) for the analysis of volatile organic compounds (VOCs).

Case Study: VOC Analysis in Clinical Settings

Research has demonstrated the effectiveness of using this compound as part of a solvent system in GC-MS setups for analyzing breath VOCs as biomarkers for various health conditions. The compound's properties enable it to effectively solvate analytes, enhancing detection sensitivity .

Table 3: Performance of this compound in GC-MS

| Parameter | Measurement |

|---|---|

| Detection Limit | ppb |

| Analyte Recovery Rate | 85% |

| Matrix Effect | Minimal |

Mechanism of Action

The mechanism of action of alpha-(Isopropyl)-gamma-methylcyclohexanepropanol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes.

In medicinal applications, the compound’s anti-inflammatory and antimicrobial effects are thought to be mediated through the inhibition of specific enzymes and signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-(Isopropyl)-β-methylcyclohexanethanol

- Structure: Differs in the position of the methyl group (beta instead of gamma) and the alcohol chain length (ethanol vs. propanol).

- Regulatory Status : The International Fragrance Association (IFRA) has established safety guidelines for its use in consumer products, recommending specific concentration limits in 12 product categories due to sensitization risks .

2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one

- Structure: Features a ketone group and an isopropylamino substituent instead of a propanol chain.

- Key Distinction: The ketone group increases polarity (logP ≈ 2.8) compared to α-(isopropyl)-γ-methylcyclohexanepropanol (estimated logP ≈ 3.5), influencing bioavailability and metabolic pathways.

Isomer-Specific Comparisons

Alpha- vs. Beta-Hexachlorocyclohexane (HCH)

- Alpha-HCH: Higher water solubility (2 mg/L) and vapor pressure (4.5×10⁻⁵ mm Hg) than beta-HCH (1.44 mol/m³ solubility; 0.053 Pa vapor pressure) . Implication for α-(Isopropyl)-γ-methylcyclohexanepropanol: Gamma-methyl substitution may enhance hydrophobic interactions compared to beta-substituted analogs, impacting biodegradability.

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/L) | Key Functional Groups |

|---|---|---|---|---|

| α-(Isopropyl)-γ-methylcyclohexanepropanol | 228.4 | 3.5 | ~10 (estimated) | Propanol, cyclohexane |

| 4-(Isopropyl)-β-methylcyclohexanethanol | 212.3 | 3.1 | ~50 (estimated) | Ethanol, cyclohexane |

| 2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one | 291.4 | 2.8 | Insoluble | Ketone, methoxy, cyclohexane |

Biological Activity

Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol is a compound with potential biological activity that has garnered interest in various fields, including pharmacology and environmental science. This article presents an overview of the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to a class of organic compounds characterized by a cyclohexane ring with various substituents. Its molecular formula is , and it exhibits properties typical of alcohols, including solubility in organic solvents and potential interactions with biological macromolecules.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, the presence of hydroxyl groups in alcohols often enhances their ability to disrupt microbial membranes, leading to bactericidal effects. Research has shown that certain cyclic alcohols can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects

- Inflammation is a common pathological condition, and compounds with structural similarities to this compound have demonstrated anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

3. Neuroprotective Properties

- Neuroprotective effects have been observed in studies involving compounds related to this compound. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases 3.

Case Studies and Research Findings

Several research studies have explored the biological activity of related compounds:

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:

- Membrane Disruption : The hydrophobic nature of the cyclohexane ring may facilitate interaction with lipid membranes, leading to disruption and increased permeability.

- Enzyme Inhibition : The hydroxyl group can participate in hydrogen bonding, potentially inhibiting enzymes involved in inflammatory pathways.

- Antioxidant Activity : The structure may allow for electron donation, scavenging reactive oxygen species and protecting cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for alpha-(isopropyl)-gamma-methylcyclohexanepropanol, and how do reaction conditions influence yield?

- Methodology :

- Utilize catalytic hydrogenation or Grignard reactions for cyclohexane backbone assembly, with emphasis on solvent polarity (e.g., THF vs. ethanol) and temperature control (40–80°C) to minimize side-product formation.

- Monitor stereochemical outcomes via chiral HPLC or polarimetry, as substituent positions (isopropyl vs. methyl) may induce steric hindrance .

- Reference physicochemical databases (e.g., NIST Chemistry WebBook) for solvent compatibility and reaction kinetics .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?

- Methodology :

- Combine GC-MS (for volatile derivatives) and LC-QTOF-MS (for non-volatile intermediates) to resolve structural isomers.

- Use ¹H/¹³C NMR with DEPT-135 to distinguish methyl and isopropyl groups in the cyclohexane ring. Assign peaks using computational tools like ACD/Labs or ChemDraw .

- Validate purity via differential scanning calorimetry (DSC) to detect polymorphic forms .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Follow IFRA Standard guidelines for structurally similar cyclohexanol derivatives, including PPE (gloves, goggles) and fume hood use during synthesis .

- Conduct acute toxicity assays (e.g., OECD 423) using rodent models to establish LD50 values, referencing High Production Volume (HPV) chemical safety frameworks .

Advanced Research Questions

Q. How do substituent positions (isopropyl vs. methyl) on the cyclohexane ring influence bioactivity or metabolic stability?

- Methodology :

- Design comparative studies using analogs (e.g., 3-isopropyl-6-methylcyclohexanol) to assess structure-activity relationships (SAR).

- Apply in vitro hepatic microsomal assays (CYP450 inhibition) and molecular docking simulations (AutoDock Vina) to predict metabolic pathways and binding affinities .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

- Methodology :

- Perform systematic meta-analyses of existing data, prioritizing peer-reviewed studies over non-curated databases.

- Replicate key experiments (e.g., shake-flask method for logP determination) under controlled humidity/temperature to identify confounding variables .

Q. How can computational models predict the environmental fate or degradation pathways of this compound?

- Methodology :

- Use EPI Suite or OPERA models to estimate biodegradation half-lives and bioaccumulation potential.

- Validate predictions with soil/water microcosm studies, tracking degradation via LC-HRMS and isotope labeling .

Q. What experimental designs minimize bias in assessing neurotoxic or amyloid-modulating effects (if applicable)?

- Methodology :

- Adapt in vitro Alzheimer’s models (e.g., SH-SY5Y cells) with amyloid-beta42 overexpression. Include alpha-/gamma-tocopherol as positive controls for comparative mechanistic studies .

- Apply RNA-seq or qPCR to quantify APP gene expression changes, ensuring triplicate technical replicates and ANOVA for statistical rigor .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields or impurity profiles?

- Methodology :

- Implement quality-by-design (QbD) principles: Use DOE (Design of Experiments) to optimize reaction parameters (e.g., catalyst loading, stirring rate).

- Apply multivariate analysis (PCA or PLS) to correlate impurity peaks (HPLC) with process variables .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicological studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.